molecular formula C10H14N4 B2641000 1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine CAS No. 35078-87-6

1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine

Cat. No.: B2641000
CAS No.: 35078-87-6
M. Wt: 190.25
InChI Key: OOGFRVWKQVWDAP-UHFFFAOYSA-N
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Description

1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine is a heterocyclic compound with the molecular formula C10H14N4. This compound is part of the pyrrolopyridazine family, characterized by a fused ring structure consisting of pyrrole and pyridazine rings. The presence of multiple methyl groups and an amine functional group makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of advanced purification techniques such as chromatography and crystallization further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound depend on its specific application, such as inhibiting enzyme activity or altering receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine is unique due to its specific combination of methyl groups and an amine functional group. This structure provides distinct reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-5-9-7(3)14(11)8(4)10(9)6(2)13-12-5/h11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGFRVWKQVWDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN=C(C2=C(N1N)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321562
Record name 1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660061
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

35078-87-6
Record name 1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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